![molecular formula C16H25N3O2 B2442255 tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate CAS No. 1707714-49-5](/img/structure/B2442255.png)
tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number 1707714-49-5. It has a molecular weight of 291.39 and a molecular formula of C16H25N3O2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a common structural motif in many pharmaceuticals and other active organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources. The compound has a molecular weight of 291.39 and a molecular formula of C16H25N3O2 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Catalytic Applications
In the realm of catalysis, polymethacrylates containing a 4-amino-pyridyl derivative, which are structurally related to tert-Butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate, have been shown to be effective catalysts in acylation chemistry. These materials exhibit self-activation by neighboring group effects, enhancing the efficiency of catalytic processes such as the acylation of tert-butanol to form tert-butyl acetate. The study underscores the potential of incorporating pyridyl derivatives into polymer backbones to achieve improved catalytic performance (Mennenga et al., 2015).
Organic Synthesis
In organic synthesis, this compound derivatives have been utilized as intermediates for constructing complex molecules. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds such as crizotinib, highlights the role of such derivatives in drug discovery and development processes (Kong et al., 2016).
Mechanism of Action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex, which is a crucial step in the process of targeted protein degradation . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
As a component of protacs, it is likely involved in the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Result of Action
As a part of protacs, it contributes to the degradation of specific proteins, which can have various effects depending on the target protein .
properties
IUPAC Name |
tert-butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-7-16(17,8-11-19)12-13-6-4-5-9-18-13/h4-6,9H,7-8,10-12,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGJCNFJTQQRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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